Diethyl(3-isocyanatopropyl)methylsilane
Description
Diethyl(3-isocyanatopropyl)methylsilane is an organosilicon compound featuring a silicon atom bonded to two ethyl groups, one methyl group, and a 3-isocyanatopropyl moiety. The isocyanate (-NCO) group confers high reactivity toward nucleophiles (e.g., hydroxyls, amines), enabling covalent bonding with polymers, surfaces, or biomolecules. The ethyl and methyl substituents on silicon influence hydrolysis kinetics and steric effects, distinguishing it from similar silanes.
Properties
CAS No. |
14283-37-5 |
|---|---|
Molecular Formula |
C9H19NOSi |
Molecular Weight |
185.34 g/mol |
IUPAC Name |
diethyl-(3-isocyanatopropyl)-methylsilane |
InChI |
InChI=1S/C9H19NOSi/c1-4-12(3,5-2)8-6-7-10-9-11/h4-8H2,1-3H3 |
InChI Key |
ZQRAXRGGINIMCP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(CC)CCCN=C=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Phosgenation proceeds via nucleophilic attack of the amine’s lone pair on phosgene’s electrophilic carbonyl carbon, forming a carbamoyl chloride. Elevated temperatures (40–60°C) and inert atmospheres prevent side reactions, while stoichiometric phosgene ensures complete conversion. Excess phosgene is typically removed via distillation or neutralization.
Thermal Cracking of Carbamate Intermediates
As a phosgene-free alternative, thermal decomposition of carbamates derived from diethyl(3-aminopropyl)methylsilane and dialkyl carbonates offers a safer pathway.
Synthesis of Carbamate Precursors
Reacting the aminosilane with diethyl carbonate in a 1:1 molar ratio at 80–100°C forms the corresponding carbamate:
$$
\text{Et}2\text{MeSi-(CH}2\text{)}3\text{-NH}2 + \text{(EtO)}2\text{CO} \rightarrow \text{Et}2\text{MeSi-(CH}2\text{)}3\text{-NHCOOEt} + \text{EtOH}
$$
The reaction requires catalytic bases (e.g., NaOH) to deprotonate the amine, achieving >95% conversion within 6–8 hours.
Pyrolysis and Isocyanate Formation
Heating the carbamate to 160–180°C under vacuum (2–10 mbar) induces cleavage of the carbamate linkage, releasing ethanol and yielding the isocyanate:
$$
\text{Et}2\text{MeSi-(CH}2\text{)}3\text{-NHCOOEt} \xrightarrow{\Delta} \text{Et}2\text{MeSi-(CH}2\text{)}3\text{-NCO} + \text{EtOH}
$$
Yields up to 90% are reported, though prolonged heating risks polymerization of the isocyanate product.
Catalytic Deamination Using Urea
A novel approach detailed in CN105541897A employs urea as a deaminating agent, avoiding hazardous reagents like phosgene.
Reaction Setup and Optimization
Combining diethyl(3-aminopropyl)methylsilane with urea in dimethyl sulfoxide (DMSO) at 75–95°C under vacuum (-0.08 to -0.09 MPa) facilitates deamination. Copper sulfate (0.5–1.5 wt%) catalyzes the reaction, which completes within 6–10 hours:
$$
\text{Et}2\text{MeSi-(CH}2\text{)}3\text{-NH}2 + \text{NH}2\text{CONH}2 \xrightarrow{\text{CuSO}4} \text{Et}2\text{MeSi-(CH}2\text{)}3\text{-NCO} + 2\text{NH}_3
$$
The ammonia byproduct is removed via vacuum, shifting equilibrium toward product formation.
Advantages Over Conventional Methods
- Safety : Eliminates phosgene and high-temperature pyrolysis.
- Yield : Achieves 96–98% purity after vacuum distillation.
- Scalability : Compatible with industrial reactors due to mild conditions.
Comparative Analysis of Synthesis Routes
| Method | Temperature Range | Catalyst | Yield | Safety Concerns |
|---|---|---|---|---|
| Phosgenation | 40–60°C | None | 90–95% | High (phosgene toxicity) |
| Thermal Cracking | 160–180°C | Base (e.g., NaOH) | 85–90% | Moderate (high temps) |
| Urea Deamination | 75–95°C | CuSO₄ | 95–98% | Low (non-toxic reagents) |
Challenges in Purification and Stabilization
Distillation Under Reactive Atmospheres
Isocyanatosilanes’ propensity for polymerization necessitates distillation under inert gases (N₂ or Ar) and inhibitors (e.g., phosphites). For Diethyl(3-isocyanatopropyl)methylsilane, vacuum distillation at 100–120°C (2–5 mbar) effectively isolates the product while minimizing degradation.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: It can undergo substitution reactions with various nucleophiles, such as alcohols and amines, forming corresponding substituted products.
Common Reagents and Conditions:
Hydrolysis: Water or moisture.
Substitution: Alcohols, amines, and other nucleophiles under mild conditions.
Major Products:
Hydrolysis: Silanols and isocyanates.
Substitution: Substituted silanes and corresponding organic products.
Scientific Research Applications
Chemistry:
Surface Modification: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials.
Polymer Chemistry: Acts as a crosslinking agent in the synthesis of various polymers.
Biology and Medicine:
Biocompatible Coatings: Used in the preparation of biocompatible coatings for medical devices.
Industry:
Mechanism of Action
Diethyl(3-isocyanatopropyl)methylsilane exerts its effects primarily through its isocyanate group, which reacts with nucleophiles such as hydroxyl and amino groups. This reaction forms strong covalent bonds, enhancing the adhesion and durability of materials treated with this compound .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Diethyl(3-isocyanatopropyl)methylsilane
- Structure : Si bonded to two ethyl, one methyl, and one 3-isocyanatopropyl group.
- Reactivity : The -NCO group reacts with hydroxyls (e.g., in polymers) to form urethane linkages. Ethyl/methyl groups slow hydrolysis compared to smaller alkoxysilanes.
Key Analogues :
(3-Isocyanatopropyl)triethoxysilane (IPTES) Formula: C10H21NO4Si . Structure: Si bonded to three ethoxy groups and 3-isocyanatopropyl. Reactivity: Ethoxy groups hydrolyze to silanols (Si-OH), enabling crosslinking or substrate adhesion. Used in epoxy resins (improves thermal stability ) and dental composites (enhances filler-matrix bonding ).
(3-Cyanopropyl)methyldichlorosilane Formula: C5H9Cl2NSi . Structure: Si bonded to two chloro, one methyl, and 3-cyanopropyl groups. Reactivity: Chloro groups hydrolyze rapidly (generating HCl), while the nitrile (-CN) offers polarity but less direct reactivity than -NCO.
3-Aminopropyl(dimethyl)methoxysilane Representative Structure: Si bonded to dimethyl, methoxy, and 3-aminopropyl groups . Reactivity: Amine groups enable coupling with epoxies or carboxylates. Methoxy provides moderate hydrolysis rates.
Thermal and Chemical Stability
- IPTES : Enhances epoxy resin thermal stability (char yield increased by 53.1%, peak heat release rate reduced) due to h-BN/silica barrier formation .
- This compound : Ethyl/methyl groups likely improve thermal resistance vs. methoxy/chloro analogues but reduce hydrolysis-driven crosslinking.
- Chlorosilanes : Lower thermal stability due to HCl release; corrosive byproducts limit high-temperature applications .
Hydrolysis Kinetics and Byproducts
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for Diethyl(3-isocyanatopropyl)methylsilane, and how is purity validated?
- Methodological Answer : Synthesis typically involves reacting chloropropyl silane precursors with isocyanate-forming agents under anhydrous conditions. For example, triethoxy(3-isocyanatopropyl)silane (structurally similar) is synthesized by reacting 3-aminopropyltriethoxysilane with phosgene analogs, followed by purification via solvent evaporation and repeated ether washing . Characterization includes ¹H NMR (e.g., δ 7.62 ppm for aromatic protons in coupled products) and FTIR to confirm the isocyanate (-NCO) peak at ~2270 cm⁻¹ . Purity is assessed via gas chromatography (GC) or HPLC, with residual solvents quantified using headspace analysis .
Q. How is this compound utilized in polymer chemistry research?
- Methodological Answer : The compound serves as a crosslinker in hybrid hydrogels and elastomers. For instance, in PEG hydrogels, it reacts with hydroxyl or amine groups via the isocyanate moiety to form urethane/urea linkages. Key steps include:
- Dissolving the silane in acetonitrile or toluene.
- Slow addition to polymer precursors under inert atmospheres.
- Monitoring reaction progress via FTIR to track -NCO consumption .
Applications in controlled drug delivery systems require optimizing molar ratios to balance mechanical strength and degradation rates .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Due to its toxicity (skin/eye irritation, respiratory hazards), handling requires:
- PPE : Nitrile gloves, safety goggles, and fume hood use.
- Storage : Under argon at +20°C to prevent hydrolysis .
- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions .
Q. Which analytical techniques confirm successful silane functionalization on surfaces?
- Methodological Answer :
Advanced Research Questions
Q. How can premature hydrolysis of the isocyanate group be minimized during silica nanoparticle functionalization?
- Methodological Answer :
- Use anhydrous solvents (e.g., toluene, acetonitrile) and molecular sieves to scavenge moisture .
- Conduct reactions at 0–5°C to slow hydrolysis kinetics .
- Pre-functionalize silica with hydrophobic groups (e.g., methyl silanes) to reduce surface reactivity with water .
Q. What strategies resolve contradictions in reactivity data between this compound and amino-silanes?
- Methodological Answer : Contradictions arise from differing nucleophilicities (-NH₂ vs. -NCO). To address:
- Perform competitive adsorption studies using mixed silane solutions.
- Analyze surface coverage via zeta potential measurements (amino-silanes increase positive charge; isocyanates remain neutral) .
- Use SAXS to compare particle aggregation patterns in dual-silane systems .
Q. Which advanced NMR techniques elucidate silane structure and grafting efficiency?
- Methodological Answer :
- ¹³C CP-MAS NMR : Identifies urethane/urea linkages (e.g., carbonyl carbons at 160-170 ppm) .
- ²⁹Si NMR : Distinguishes between condensed (Q³/Q⁴) and surface-bound (T³) siloxanes. For example, T³ peaks at -66 ppm confirm covalent attachment to silica .
Q. How does solvent choice impact the reaction kinetics of this compound in copolymer synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) accelerate -NCO reactions but risk side reactions with silanol groups. Non-polar solvents (toluene) favor silane stability but slow kinetics. A 1:1:0.1 acetonitrile-toluene-chloroform mixture balances reactivity and stability, as demonstrated in Stöber silica functionalization .
Q. What purification methods are optimal for removing unreacted silane from nanoparticle dispersions?
- Methodological Answer :
- Dialysis : Effective for small nanoparticles (<50 nm) but time-consuming.
- Ultrafiltration : Retains particles >100 kDa; requires membranes resistant to organic solvents .
- Centrifugation : Best for large aggregates; risk of silane re-adsorption if supernatants are not fully decanted .
Data Contradictions and Mitigation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
